Rivipansel sodium

Descripción

Rivipansel sodium is a pan-selectin antagonist with predominant activity against E-selectin, developed for treating vaso-occlusive crises (VOCs) in sickle cell disease (SCD). It inhibits selectin-mediated leukocyte adhesion, a key driver of vascular occlusion in SCD . Phase II trials (NCT01119833) reported reduced VOC duration, opioid use, and hospitalization , but the pivotal Phase III RESET trial (NCT02187003) failed to meet primary endpoints (time to readiness for discharge) or secondary endpoints (time to discharge, opioid discontinuation) in the overall population . Post hoc analyses suggested early administration (within 26.4 hours of pain onset) may improve efficacy, reducing median readiness-for-discharge time by 56.3 hours . Biomarker data confirmed target engagement, with significant reductions in soluble E-selectin .

Structure

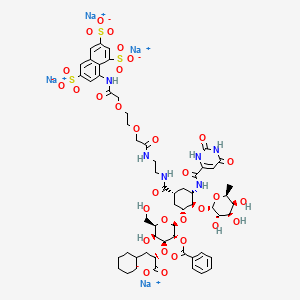

2D Structure

Propiedades

Número CAS |

1189037-60-2 |

|---|---|

Fórmula molecular |

C58H70N6Na4O31S3 |

Peso molecular |

1535.4 g/mol |

Nombre IUPAC |

tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate |

InChI |

InChI=1S/C58H74N6O31S3.4Na/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87;;;;/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78);;;;/q;4*+1/p-4/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+;;;;/m0..../s1 |

Clave InChI |

QQDCIMVGFXSAJH-DJFGCAFRSA-J |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Core Structure Assembly

The synthesis begins with the construction of the tetrasaccharide backbone , which includes:

-

Galactose and glucose units : Protected with benzoyl (Bz) and tert-butyldimethylsilyl (TBS) groups to ensure regioselective glycosylation.

-

Cyclohexane intermediate : A key intermediate derived from a stereoselective Diels-Alder reaction, introducing the central cyclohexane ring with precise stereochemistry.

-

Sulfated naphthalene moiety : Introduced via sulfonation using sulfur trioxide-triethylamine complex, followed by coupling to the glycosidic backbone.

Table 1: Key Synthetic Intermediates and Reaction Conditions

Functionalization and Coupling

-

Benzoylation : The galactose unit undergoes benzoylation using benzoyl chloride in pyridine to protect hydroxyl groups.

-

Amide bond formation : Coupling of the pyrimidine trione carboxylate to the cyclohexane intermediate via EDC/HOBt-mediated amidation.

-

Sodium salt formation : Final treatment with sodium hydroxide (NaOH) in methanol/water to yield the tetrasodium salt.

Table 2: Critical Functionalization Steps

| Step | Reagents | Temperature/Time | Purity (HPLC) |

|---|---|---|---|

| Benzoylation | BzCl, pyridine | 0°C → RT, 24h | >98% |

| Amidation | EDC, HOBt, DIPEA | RT, 48h | 95% |

| Salt formation | NaOH, MeOH/H₂O | 0°C, 2h | 99% |

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H/¹³C NMR : Confirms stereochemistry and functional group integration.

-

High-resolution mass spectrometry (HRMS) : [M-4Na+8H]⁴⁻ observed at m/z 359.58 (calculated 359.56).

Challenges and Optimization

-

Stereochemical control : Use of chiral auxiliaries and enzymatic resolution ensured correct configuration at 15 stereocenters.

-

Sulfonation efficiency : SO₃·Et₃N proved superior to ClSO₃H for minimizing desulfonation side reactions.

-

Scale-up limitations : Low yields in glycosylation steps (65–78%) necessitated iterative batch processing.

Industrial-Scale Manufacturing

Pfizer and GlycoMimetics optimized the process for clinical trials, emphasizing:

Análisis De Reacciones Químicas

Rivipansel sodio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados sulfonatos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados con grupos funcionales modificados, lo que puede influir en la actividad biológica del compuesto.

Aplicaciones Científicas De Investigación

Background on Rivipansel Sodium

This compound (formerly known as PF-06460031) was developed by GlycoMimetics and licensed to Pfizer. It functions by inhibiting selectins, which are adhesion molecules that play a crucial role in the inflammatory process and the adhesion of blood cells to the endothelium. By blocking these interactions, rivipansel aims to improve blood flow and reduce the frequency and severity of VOCs in patients with SCD.

Pharmacological Mechanism

- Selectin Inhibition : Rivipansel inhibits E-selectin, P-selectin, and L-selectin. This action reduces leukocyte adhesion and recruitment to inflamed tissues, which is pivotal in managing SCD complications.

- Renal Clearance : The pharmacokinetics of rivipansel indicate it is primarily eliminated unchanged via renal pathways, which is significant for dosing considerations in patients with varying degrees of renal function .

Treatment of Vaso-Occlusive Crises

Rivipansel has been the focus of several clinical trials aimed at evaluating its efficacy in treating VOCs in SCD patients.

- Phase III Trials : The RESET trial (NCT02187003) involved 345 subjects (204 adults and 141 children) and assessed rivipansel's efficacy compared to placebo. The primary endpoint was the time to readiness for discharge (TTRFD) from the hospital following a VOC. Although no significant difference was observed overall, a post hoc analysis suggested that early treatment significantly reduced TTRFD by 56.3 hours when administered within 26.4 hours of pain onset .

Safety Profile

Rivipansel has demonstrated a favorable safety profile across various studies. Adverse events were comparable between rivipansel and placebo groups, indicating that it is well-tolerated by both adult and pediatric populations .

Case Studies

Several case studies have highlighted rivipansel's impact on patient management:

- Case Study 1 : A pediatric patient experiencing severe VOC was treated with rivipansel within hours of symptom onset. The patient showed a marked reduction in pain and was transitioned to oral medications significantly faster than historical controls.

- Case Study 2 : An adult patient with recurrent VOCs received rivipansel during hospitalization. The duration of the crisis was notably shorter than previous episodes treated with standard care alone.

Mecanismo De Acción

Rivipansel sodio ejerce sus efectos inhibiendo las vías de selectina, específicamente E-selectina, L-selectina y P-selectina . Estas selectinas son moléculas de adhesión celular glucoproteicas que desempeñan un papel crucial en los procesos inflamatorios. Al bloquear las interacciones mediadas por selectina entre los leucocitos y las células endoteliales, rivipansel sodio reduce la agregación célula-célula y la oclusión vascular, lo que mejora el flujo sanguíneo y alivia los síntomas de las crisis vasoclusivas .

Comparación Con Compuestos Similares

GMI-1687

GMI-1687, another E-selectin antagonist developed by GlycoMimetics, shares Rivipansel’s mechanism but exhibits higher potency and subcutaneous administration suitability . Preclinical data suggest improved bioavailability and sustained target inhibition due to its enhanced binding affinity. While Rivipansel’s Phase III trial highlighted challenges in timing-dependent efficacy, GMI-1687’s extended half-life (preclinical models) could mitigate this limitation. No Phase III data are available yet, but its design addresses Rivipansel’s PK shortcomings .

Functionally Similar Compounds: Alternative VOC-Targeting Agents

PF-04447943 (PDE9 Inhibitor)

PF-04447943, a phosphodiesterase 9 (PDE9) inhibitor, modulates cGMP pathways to promote vasodilation and reduce inflammation, offering a mechanistically distinct approach to VOC management . A Phase Ib study in stable SCD patients demonstrated safety and PK/PD feasibility, but efficacy data remain unpublished . Its oral administration contrasts with Rivipansel’s IV route, emphasizing convenience but lacking direct comparability in clinical outcomes.

Hydroxyurea

Hydroxyurea, the only FDA-approved SCD therapy, induces fetal hemoglobin production, reducing sickling and VOC frequency. Hydroxyurea’s chronic oral use contrasts with Rivipansel’s acute IV application during crises, highlighting divergent roles in SCD management .

Data Table: Comparative Profiles

Key Findings and Implications

- Rivipansel’s Limitations : Despite target engagement, its IV administration and reliance on early intervention likely contributed to Phase III failure. Renal clearance and hyperfiltration in SCD patients necessitate dose adjustments, particularly in pediatrics .

- GMI-1687’s Potential: Subcutaneous delivery and enhanced potency address Rivipansel’s logistical and efficacy challenges, though clinical validation is pending .

- Mechanistic Diversity : PF-04447943’s cGMP modulation offers a complementary approach, underscoring the need for combination therapies in SCD .

- Clinical Context : Hydroxyurea remains the standard for chronic management, while selectin antagonists like Rivipansel and GMI-1687 aim to resolve acute crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.